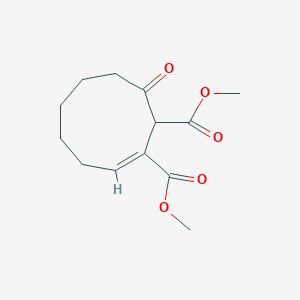

1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

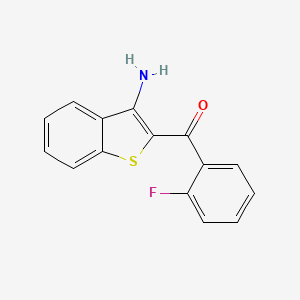

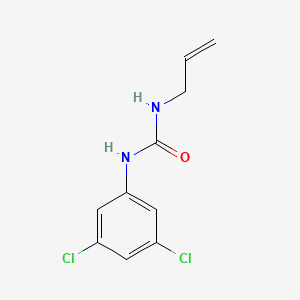

1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene is an organic compound belonging to the class of aromatic halides It is characterized by the presence of an iodine atom attached to a benzene ring, which also contains two methoxy groups and two methyl groups

Vorbereitungsmethoden

Die Synthese von 1-Iod-2,5-Dimethoxy-3,4-dimethylbenzol kann durch verschiedene Verfahren erreicht werden. Ein üblicher Ansatz beinhaltet die Iodierung von 2,5-Dimethoxy-3,4-dimethylbenzol unter Verwendung von Iod und einem Oxidationsmittel wie Salpetersäure oder Wasserstoffperoxid. Die Reaktion wird typischerweise unter kontrollierten Bedingungen durchgeführt, um eine selektive Iodierung an der gewünschten Position am Benzolring sicherzustellen.

Industrielle Produktionsverfahren für diese Verbindung können ähnliche Iodierungsreaktionen beinhalten, jedoch in größerem Maßstab, mit optimierten Reaktionsbedingungen, um Ausbeute und Reinheit zu maximieren. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungsverfahren kann die Effizienz des Produktionsprozesses weiter verbessern.

Chemische Reaktionsanalyse

1-Iod-2,5-Dimethoxy-3,4-dimethylbenzol unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Substitutionsreaktionen: Das Iodatom kann durch andere funktionelle Gruppen durch nukleophile Substitutionsreaktionen ersetzt werden. Häufige Reagenzien für diese Reaktionen sind Natriumazid, Kaliumcyanid und organometallische Verbindungen.

Oxidationsreaktionen: Die Methoxy- und Methylgruppen können oxidiert werden, um entsprechende Aldehyde, Ketone oder Carbonsäuren zu bilden. Oxidationsmittel wie Kaliumpermanganat oder Chromtrioxid werden typischerweise verwendet.

Reduktionsreaktionen: Die Verbindung kann reduziert werden, um Derivate mit unterschiedlichen funktionellen Gruppen zu bilden. Reduktionsmittel wie Lithiumaluminiumhydrid oder Natriumborhydrid werden häufig verwendet.

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden, sowie von der Position der Substituenten am Benzolring.

Analyse Chemischer Reaktionen

1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, potassium cyanide, and organometallic compounds.

Oxidation Reactions: The methoxy and methyl groups can be oxidized to form corresponding aldehydes, ketones, or carboxylic acids. Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.

Reduction Reactions: The compound can be reduced to form derivatives with different functional groups. Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

The major products formed from these reactions depend on the specific reagents and conditions used, as well as the position of the substituents on the benzene ring.

Wissenschaftliche Forschungsanwendungen

1-Iod-2,5-Dimethoxy-3,4-dimethylbenzol hat mehrere Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Baustein bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Die Verbindung kann zur Untersuchung biologischer Systeme verwendet werden, insbesondere bei der Untersuchung von enzymkatalysierten Reaktionen und Stoffwechselwegen, die aromatische Verbindungen beinhalten.

Medizin: Es hat potenzielle Anwendungen bei der Entwicklung von diagnostischen Mitteln und therapeutischen Medikamenten. Seine Fähigkeit, selektive chemische Reaktionen zu durchlaufen, macht es zu einem nützlichen Werkzeug in der pharmazeutischen Chemie.

Industrie: Die Verbindung kann zur Herstellung von Spezialchemikalien verwendet werden, darunter Farbstoffe, Pigmente und Polymere. Seine einzigartigen Eigenschaften machen es für den Einsatz in verschiedenen industriellen Prozessen geeignet.

Wirkmechanismus

Der Mechanismus, durch den 1-Iod-2,5-Dimethoxy-3,4-dimethylbenzol seine Wirkungen ausübt, hängt von den spezifischen chemischen Reaktionen ab, die es durchläuft. Im Allgemeinen kann das Iodatom als Abgangsgruppe in Substitutionsreaktionen wirken, was die Einführung anderer funktioneller Gruppen ermöglicht. Die Methoxy- und Methylgruppen können an verschiedenen Oxidations- und Reduktionsreaktionen teilnehmen, was zur Bildung verschiedener Produkte führt.

Die molekularen Ziele und Pfade, die an diesen Reaktionen beteiligt sind, werden durch die spezifischen Reagenzien und Bedingungen bestimmt, die verwendet werden. Beispielsweise kann die Verbindung in biologischen Systemen mit Enzymen und anderen Proteinen interagieren und deren Aktivität und Funktion beeinflussen.

Wirkmechanismus

The mechanism by which 1-Iodo-2,5-dimethoxy-3,4-dimethylbenzene exerts its effects depends on the specific chemical reactions it undergoes. In general, the iodine atom can act as a leaving group in substitution reactions, allowing for the introduction of other functional groups. The methoxy and methyl groups can participate in various oxidation and reduction reactions, leading to the formation of different products.

The molecular targets and pathways involved in these reactions are determined by the specific reagents and conditions used. For example, in biological systems, the compound may interact with enzymes and other proteins, influencing their activity and function.

Vergleich Mit ähnlichen Verbindungen

1-Iod-2,5-Dimethoxy-3,4-dimethylbenzol kann mit anderen ähnlichen Verbindungen verglichen werden, wie zum Beispiel:

1-Iod-2,4-Dimethoxybenzol: Diese Verbindung hat eine ähnliche Struktur, jedoch mit unterschiedlichen Positionen der Methoxygruppen. Es kann aufgrund der Variation der Substituentenpositionen unterschiedliche Reaktivität und Anwendungen aufweisen.

1-Iod-3,5-dimethylbenzol:

1-Iod-2,4-dimethylbenzol: Ähnlich wie 1-Iod-2,5-Dimethoxy-3,4-dimethylbenzol, jedoch mit unterschiedlichen Positionen der Methylgruppen, was zu Variationen in Reaktivität und Anwendungen führt.

Eigenschaften

CAS-Nummer |

92015-14-0 |

|---|---|

Molekularformel |

C10H13IO2 |

Molekulargewicht |

292.11 g/mol |

IUPAC-Name |

1-iodo-2,5-dimethoxy-3,4-dimethylbenzene |

InChI |

InChI=1S/C10H13IO2/c1-6-7(2)10(13-4)8(11)5-9(6)12-3/h5H,1-4H3 |

InChI-Schlüssel |

ANSFSWBTSTURGS-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(C(=C(C=C1OC)I)OC)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[5-[Hydroxy(diphenyl)methyl]-1,1-dioxothiolan-2-yl]-diphenylmethanol](/img/structure/B11949371.png)

![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)